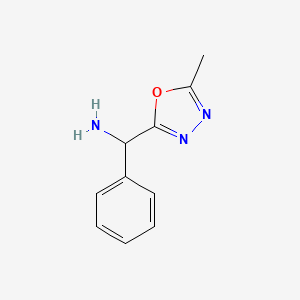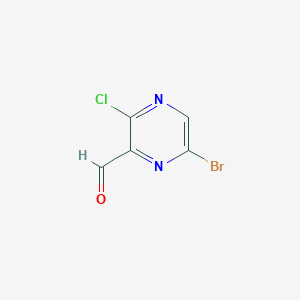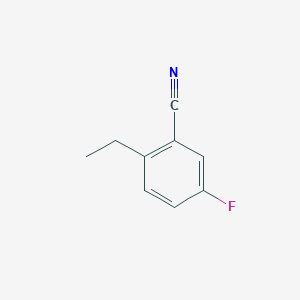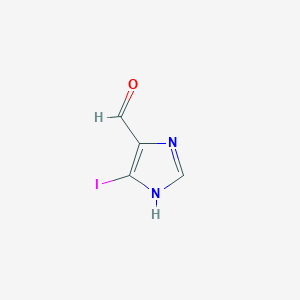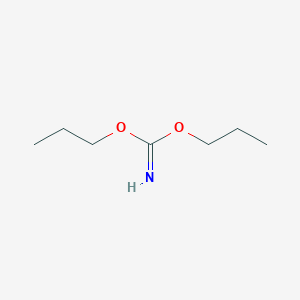![molecular formula C8H7ClN4OS B13124380 N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide](/img/structure/B13124380.png)
N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide is a chemical compound that belongs to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted thienopyrimidines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thienopyrimidine derivatives.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide involves its interaction with specific molecular targets. For instance, as a CDK4 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin D and thereby inhibiting cell cycle progression . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-yl hydrazones: These compounds also exhibit CDK4 inhibitory activity and have been studied for their anticancer properties.
Thieno[3,2-d]pyrimidine derivatives: These compounds have diverse biological activities, including anticancer, antibacterial, and antiviral properties.
Uniqueness
N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide is unique due to its specific chemical structure, which allows it to interact with molecular targets in a distinct manner
Properties
Molecular Formula |
C8H7ClN4OS |
|---|---|
Molecular Weight |
242.69 g/mol |
IUPAC Name |
2-chloro-N-thieno[2,3-d]pyrimidin-4-ylacetohydrazide |
InChI |
InChI=1S/C8H7ClN4OS/c9-3-6(14)13(10)7-5-1-2-15-8(5)12-4-11-7/h1-2,4H,3,10H2 |
InChI Key |
JRMBVBBXHABJGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC=NC(=C21)N(C(=O)CCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


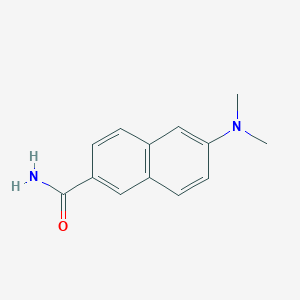

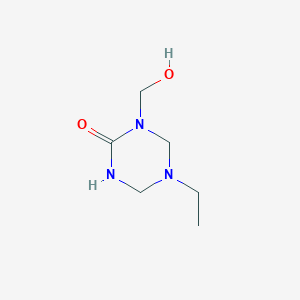
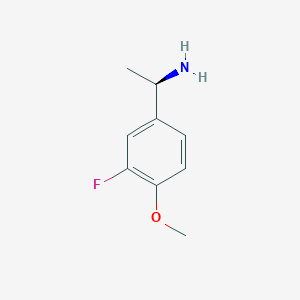
![1-[(4-Methoxyphenyl)methoxy]anthracene](/img/structure/B13124334.png)
